(1S,3R)-RSL3 Mechanism of Action in Ferroptosis: A Technical Guide
(1S,3R)-RSL3 Mechanism of Action in Ferroptosis: A Technical Guide
Executive Summary: Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic avenue, particularly in oncology. The small molecule (1S,3R)-RSL3 is a cornerstone tool for studying and inducing ferroptosis. This technical guide provides an in-depth exploration of the molecular mechanisms through which RSL3 triggers this specific cell death pathway. The primary mechanism involves the direct, covalent inhibition of the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), a critical regulator of lipid hydroperoxide detoxification. This guide details the downstream consequences of GPX4 inactivation, including the roles of iron, lipid metabolism, and associated signaling pathways. It also presents quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core processes to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Ferroptosis
Ferroptosis is a distinct form of regulated cell death driven by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[1][2] Morphologically and biochemically, it is distinct from other cell death modalities like apoptosis and necrosis.[3] The core events of ferroptosis are the overwhelming peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to a loss of membrane integrity and eventual cell lysis. This process is tightly controlled by a complex network involving iron homeostasis, lipid metabolism, and specific antioxidant systems, most notably the glutathione (GSH)-dependent enzyme Glutathione Peroxidase 4 (GPX4).[1][2] Given that certain cancer cells, especially those that are therapy-resistant, exhibit a heightened sensitivity to this form of cell death, inducing ferroptosis is being actively explored as a novel anti-cancer strategy.[4]
(1S,3R)-RSL3: A Class II Ferroptosis Inducer
(1S,3R)-RSL3 (RAS-selective lethal 3) is a potent and highly specific small molecule activator of ferroptosis.[5] It was initially identified in a screen for compounds that are selectively lethal to cancer cells expressing oncogenic RAS.[2][5] RSL3 is classified as a "Class II" ferroptosis-inducing compound (FIN). This classification distinguishes it from "Class I" FINs, such as erastin, which induce ferroptosis indirectly by inhibiting the cystine/glutamate antiporter (System Xc⁻), leading to the depletion of cellular glutathione (GSH) and subsequent indirect inactivation of GPX4.[2] In contrast, RSL3 acts directly on its target without affecting cellular GSH levels, making it a precise tool for probing the downstream events of GPX4 inhibition.[6] Of the four possible diastereomers of RSL3, only the (1S,3R) form is active in inducing ferroptosis, highlighting a specific stereochemical interaction with its target.[2][7]
Core Mechanism of Action: GPX4 Inhibition
The central mechanism of RSL3-induced ferroptosis is the direct and irreversible inactivation of GPX4.[1][5]
Direct Covalent Binding and Inactivation
Chemoproteomic studies have definitively identified GPX4 as the primary molecular target of RSL3.[2] RSL3 possesses a reactive chloroacetamide group that is thought to form a covalent bond with the catalytic selenocysteine (B57510) residue in the active site of GPX4.[7][8] This binding event irreversibly inactivates the enzyme, preventing it from carrying out its critical function. Microscale thermophoresis assays have measured the binding affinity (Kd) of RSL3 to a mutant GPX4 protein to be approximately 111 nM.[7]
Consequence: The Lipid Peroxidation Cascade
GPX4 is unique among glutathione peroxidases in its ability to directly reduce complex lipid hydroperoxides (L-OOH) embedded in cellular membranes to their corresponding non-toxic lipid alcohols (L-OH), using GSH as a cofactor.[2][4]
When RSL3 inactivates GPX4, this crucial defensive mechanism is lost. The consequences are:
-
Accumulation of Lipid Hydroperoxides: Without GPX4 activity, lipid hydroperoxides rapidly accumulate within the cell.[3]
-
Generation of Lipid-ROS: In the presence of labile ferrous iron (Fe²⁺), these accumulated lipid hydroperoxides undergo Fenton-type reactions, generating highly reactive lipid-based radicals (lipid ROS) such as alkoxyl and peroxyl radicals.[1][2]
-
Chain Reaction and Membrane Damage: These lipid radicals propagate a chain reaction of lipid peroxidation, leading to extensive oxidative damage, loss of membrane fluidity and integrity, and eventual membrane rupture, culminating in ferroptotic cell death.[1]
The Essential Roles of Iron and PUFAs
The action of RSL3 is critically dependent on both iron and the lipid composition of the cell.
-
Iron: RSL3-induced cell death is effectively blocked by iron chelators like deferoxamine (B1203445) (DFO), underscoring the requirement of iron for the propagation of lipid peroxidation.[2][9] RSL3 treatment has been shown to increase the cellular labile iron pool (LIP), further fueling the oxidative cascade.[10]
-
PUFAs and ACSL4: The substrates for lethal lipid peroxidation are polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA). The enzyme Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) is essential for esterifying these PUFAs into membrane phospholipids.[11][12] Consequently, cells lacking ACSL4 are resistant to RSL3-induced ferroptosis because their membranes are depleted of the necessary substrates for peroxidation.[11]
Extended Mechanistic Insights
While GPX4 inhibition is the primary mechanism, recent research has uncovered additional pathways that are modulated by RSL3.
-
Broader Selenoprotein Inhibition: There is emerging evidence that RSL3's activity may not be entirely exclusive to GPX4. Some studies suggest RSL3 can also bind to and inhibit other antioxidant selenoproteins, such as thioredoxin reductase 1 (TXNRD1).[13][14] This broader targeting of the selenoproteome could contribute to the potent induction of oxidative stress observed with RSL3 treatment.
-
Modulation of NRF2 Signaling: In lung adenocarcinoma cells, RSL3 has been shown to reduce the protein levels of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.[15] This occurs because RSL3 can inhibit the deubiquitinase USP11, leading to increased ubiquitination and subsequent degradation of NRF2, thereby weakening the cell's intrinsic antioxidant defenses.[15]
-
Activation of the NF-κB Pathway: In glioblastoma cells, RSL3 treatment activates the nuclear factor kappa-B (NF-κB) pathway.[16] Inhibition of this pathway was found to mitigate RSL3-induced ferroptosis, suggesting a pro-ferroptotic role for NF-κB in this context.[16]
-
Crosstalk with Apoptosis: RSL3-induced ROS production is not confined to triggering ferroptosis. In some cancer cells, the high levels of ROS can also initiate parallel apoptotic pathways, involving caspase-dependent cleavage of PARP1 and DNA damage.[17][18]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on RSL3's mechanism of action.
Table 1: In Vitro Potency and Binding Affinity of (1S,3R)-RSL3
| Parameter | Value | Cell Line / System | Citation |
|---|---|---|---|
| Binding Affinity (Kd) | 111 nM | Recombinant His-tagged GPX4(U46C) | [7] |
| Effective Concentration | 10 ng/mL - 1 µg/mL | BJ-TERT/LT/ST/RASV12 | [5] |
| Effective Concentration | 100 nM - 1 µM | HT-1080, PANC1 | [19] |
| Effective Concentration | 50 nM - 100 nM | HT22 cells | [3] |
| Effective Concentration | 0.1 µM - 2 µM | Hepatocellular Carcinoma Cells |[20] |
Table 2: RSL3-Induced Changes in Biomarkers of Ferroptosis
| Biomarker | Change | Cell Line / System | Citation |
|---|---|---|---|
| Fragmented Mitochondria | 1.9-fold increase | H9c2 cells | [21] |
| Lipid-ROS | Time- and dose-dependent increase | HT22 cells | [3] |
| Cellular ROS | Time- and dose-dependent increase | HT22, SH-SY5Y cells | [3][22] |
| Malondialdehyde (MDA) | Time-dependent increase | HT22 cells | [3] |
| Labile Iron Pool (LIP) | Increased | Colorectal Cancer Cells | [8][10] |
| GPX4 Protein Level | Decreased | Glioblastoma, Colorectal Cancer Cells |[10][16] |
Key Experimental Protocols
Reproducing and building upon existing research requires robust experimental methods. Below are generalized protocols for key assays used to study RSL3-induced ferroptosis.
General Protocol for Induction of Ferroptosis[19][23]
-
Cell Seeding: Plate cells of interest in a multi-well plate (e.g., 96-well for viability, 6-well for protein/flow cytometry) at a density that ensures 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO₂).
-
Preparation of Compounds: Prepare a stock solution of RSL3 (e.g., 10 mM in DMSO). Prepare working solutions in complete cell culture medium. For rescue experiments, also prepare solutions containing ferroptosis inhibitors like Ferrostatin-1 (Fer-1).
-
Treatment: Remove the old medium. Add the medium containing the desired concentrations of RSL3. For control wells, use medium with an equivalent concentration of DMSO. For rescue groups, co-treat with RSL3 and an inhibitor.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).
-
Analysis: Proceed with downstream assays.
Cell Viability Assay (CCK-8/MTT)[23]
-
Reagent Addition: At the end of the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well of a 96-well plate.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT assays, an additional step is required to add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance using a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Detection of Lipid Peroxidation (C11-BODIPY™ 581/591 Assay)[19][22]
-
Cell Treatment: Treat cells with RSL3 as described in 6.1, typically on glass-bottom dishes or in 96-well plates suitable for imaging.
-
Probe Loading: 1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 probe to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Analysis: Immediately analyze the cells via fluorescence microscopy or flow cytometry. The unoxidized probe fluoresces red (emission ~590 nm), while the oxidized probe shifts to green fluorescence (emission ~510 nm). An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.
Western Blot Analysis of Key Proteins[10][23]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, ACSL4, GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
(1S,3R)-RSL3 is an indispensable chemical tool that has been instrumental in elucidating the molecular machinery of ferroptosis. Its primary mechanism of action, the direct and specific inhibition of GPX4, triggers a well-defined cascade of iron-dependent lipid peroxidation, leading to cell death. Further research has revealed a more complex picture, with RSL3 also influencing key signaling pathways such as NRF2 and NF-κB, and even engaging in crosstalk with apoptosis. For professionals in drug development, understanding this mechanism provides a clear rationale for targeting the GPX4 axis in cancers that are otherwise resistant to conventional therapies.
Future research should continue to explore the full spectrum of RSL3's off-target effects to ensure its precise use as a chemical probe. Investigating the mechanisms of acquired resistance to RSL3 and other ferroptosis inducers will be critical for the clinical translation of this therapeutic strategy. Finally, the development of novel compounds that leverage the ferroptotic pathway, informed by the foundational knowledge gained from studying agents like RSL3, holds significant promise for future therapeutic innovations.
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